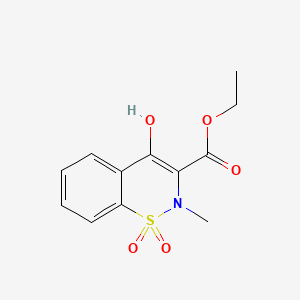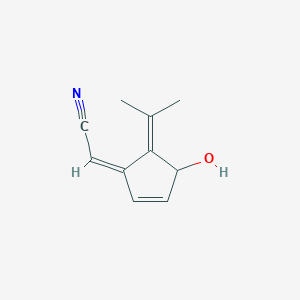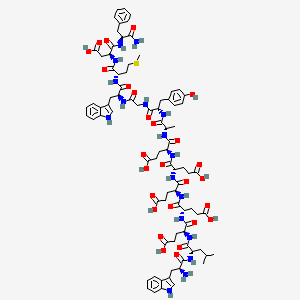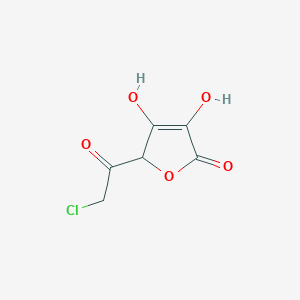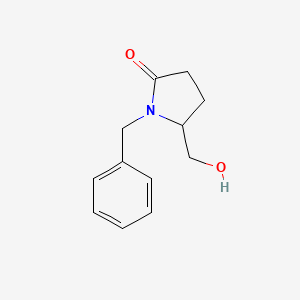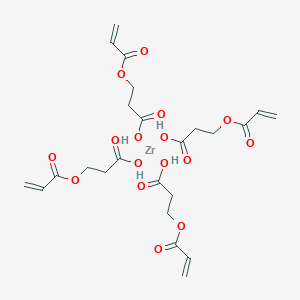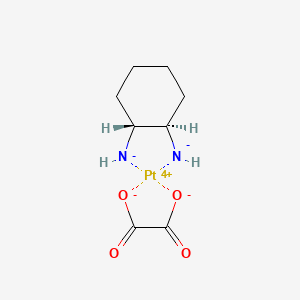
Secalciferol 24-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of glucuronides, including compounds like Secalciferol 24-Glucuronide, often involves reactions catalyzed by UDP-glucuronosyltransferases (UGT). A study by Uchaipichat et al. (2004) explored the glucuronidation kinetics of prototypic substrates by human UGT isoforms, highlighting the complexity and variability in glucuronidation reactions across different isoforms, which could be relevant to the synthesis of Secalciferol 24-Glucuronide (Uchaipichat et al., 2004).
Molecular Structure Analysis
The structural analysis of glucuronides like Secalciferol 24-Glucuronide can be performed using techniques such as mass spectrometry and NMR spectroscopy. Goto et al. (1998) described the characterization of carboxyl-linked 24-glucuronides of common bile acids, which could share structural similarities with Secalciferol 24-Glucuronide, using liquid chromatography and mass spectrometry (Goto et al., 1998).
Chemical Reactions and Properties
The chemical reactions and properties of glucuronides, including Secalciferol 24-Glucuronide, involve their formation through the conjugation of glucuronic acid to other substances, enhancing their solubility and excretion. Schachter (1957) discussed the formation of ester glucuronides, emphasizing the conjugation via the carboxyl group, which is a key reaction in the metabolism of many compounds, including potentially Secalciferol 24-Glucuronide (Schachter, 1957).
Physical Properties Analysis
The physical properties of glucuronides like Secalciferol 24-Glucuronide, such as solubility, can be influenced by their molecular structure. The glucuronidation process typically increases the solubility of hydrophobic molecules, facilitating their excretion.
Chemical Properties Analysis
Glucuronides exhibit unique chemical properties, such as increased water solubility and reactivity with certain enzymes. The study of glucuronide-forming enzymes by Dutton (1971) provides insights into the enzymatic processes involved in the formation of glucuronides, which could be applied to understanding the chemical properties of Secalciferol 24-Glucuronide (Dutton, 1971).
Applications De Recherche Scientifique
Expanded Utility in Antibody-Drug Conjugates
Secalciferol 24-Glucuronide's utility extends to the realm of antibody-drug conjugates (ADCs). The β-glucuronide linker, which is a component of Secalciferol 24-Glucuronide, has been effectively utilized in ADCs. It demonstrates stable characteristics in circulation, is hydrophilic, and provides highly active ADCs both in vitro and in vivo. This utility is especially significant in the delivery of cytotoxic agents, broadening the scope of ADCs in targeting cancer cells more effectively (Jeffrey et al., 2010).
Biochemical Analysis Applications
Secalciferol 24-Glucuronide is also pertinent in analytical biochemistry. Techniques such as liquid chromatography-mass spectrometry (LC-MS) have been employed to directly detect glucuronide conjugates in biological matrices. This application is crucial in forensic and clinical toxicology, providing a more direct and efficient method for analyzing drug metabolites and glucuronides (Kaushik et al., 2006).
Enzymatic Activity Monitoring
In the study of enzymatic activities, particularly β-glucuronidase, Secalciferol 24-Glucuronide can be used as a substrate. Research in this area contributes to understanding enzyme functions and roles in various biological processes, including disease progression and the metabolism of drugs and other substances. The development of highly specific near-infrared fluorescent probes for real-time detection of β-glucuronidase in living cells and animals is one example of its application (Jin et al., 2018).
Clinical and Environmental Monitoring
Secalciferol 24-Glucuronide's components find application in clinical and environmental monitoring. β-d-glucuronidase activity measurement, for instance, aids in the detection and quantification of E. coli in water samples. This application is significant for ensuring the safety of recreational waters and monitoring environmental quality (Lebaron et al., 2005).
Propriétés
Numéro CAS |
203737-01-3 |
|---|---|
Nom du produit |
Secalciferol 24-Glucuronide |
Formule moléculaire |
C₃₃H₅₂O₉ |
Poids moléculaire |
592.76 |
Synonymes |
(3β,5Z,7E,24R)-3,25-Dihydroxy-9,10-secocholesta-5,7,10(19)-trien-24-yl β-D-Glucopyranosiduronic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)
